molecular formula C8H15ClO2 B15288448 Ethyl 5-Chloro-4-Methylpentanoate

Ethyl 5-Chloro-4-Methylpentanoate

Cat. No.: B15288448
M. Wt: 178.65 g/mol
InChI Key: UWNPKENRBADYBT-UHFFFAOYSA-N
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Description

Ethyl 5-Chloro-4-Methylpentanoate is an organic compound with the molecular formula C8H15ClO2. It is a chlorinated ester, commonly used as a building block in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-Chloro-4-Methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 5-chloro-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Chloro-4-Methylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 5-chloro-4-methylpentanoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 5-Chloro-4-Methylpentanoic acid and ethanol.

    Reduction: 5-Chloro-4-Methylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-Chloro-4-Methylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the preparation of bioactive compounds.

    Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-Chloro-4-Methylpentanoate depends on its specific application. In general, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 5-Chloro-4-Methylpentanoate can be compared with other similar compounds such as:

    Ethyl 4-Chlorobutanoate: Another chlorinated ester with a shorter carbon chain.

    Ethyl 5-Bromo-4-Methylpentanoate: A brominated analog with similar reactivity.

    Mthis compound: A methyl ester variant with slightly different properties.

Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility of this compound in various fields.

Properties

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

ethyl 5-chloro-4-methylpentanoate

InChI

InChI=1S/C8H15ClO2/c1-3-11-8(10)5-4-7(2)6-9/h7H,3-6H2,1-2H3

InChI Key

UWNPKENRBADYBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)CCl

Origin of Product

United States

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